![molecular formula C22H18N4O3S B2963297 N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895026-86-5](/img/structure/B2963297.png)

N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

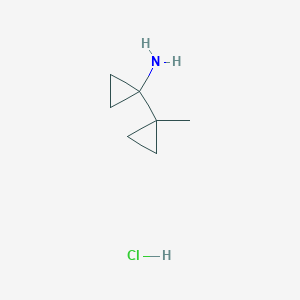

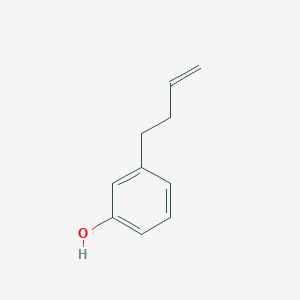

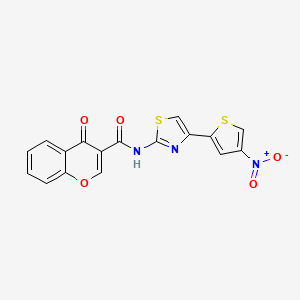

“N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide” is a compound that has been studied for its potential pharmacological properties . It is a derivative of benzothiazole, a heterocyclic compound with a wide range of biological activities . The compound has a molecular formula of C28H23N3O2S and a molecular weight of 465.57.

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide”, often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a suitable aryl benzaldehyde and 6 nitrobenzo[d]thiazol-2-amine were condensed in ethanol with a catalytic quantity of glacial acetic acid to create a related compound .Molecular Structure Analysis

The molecular structure of “N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide” can be analyzed based on IR, 1H, 13C NMR and mass spectral data . For instance, the presence of a nitro group can be confirmed by the asymmetric and symmetric stretching vibrations of –N=O in the IR spectrum .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide” can be inferred from its synthesis. The presence of a nitro group can be confirmed by the asymmetric and symmetric stretching vibrations of –N=O in the IR spectrum .Scientific Research Applications

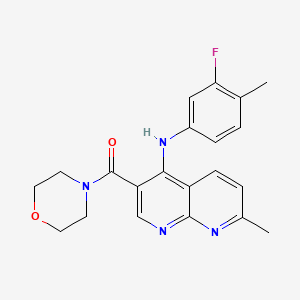

Thiazole-Derived Compounds in Antituberculosis Research

Compounds with thiazole structures, similar to N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide, have been actively researched for their potential application in combating tuberculosis. A study by Jeankumar et al. (2013) focuses on the design and synthesis of thiazole-aminopiperidine hybrid analogues that act as inhibitors against Mycobacterium tuberculosis GyrB ATPase. Their research shows promise in identifying novel compounds for antituberculosis therapy with minimal cytotoxicity (Jeankumar et al., 2013).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Borzilleri et al. (2006) identified substituted benzamides as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting the potential of similar structures for cancer therapy by inhibiting angiogenesis. This study underscores the versatility of benzamide derivatives in targeting kinase activity for therapeutic purposes (Borzilleri et al., 2006).

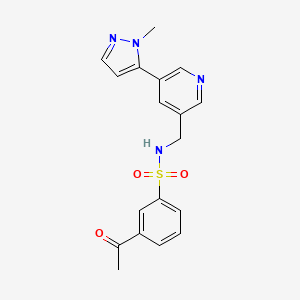

Novel Synthesis Approaches for Heterocyclic Compounds

The work by Bhoi et al. (2016) explores a microwave-assisted synthesis method for creating benzothiazole derivatives, demonstrating an efficient, environmentally friendly approach to synthesizing complex molecules. Such methodologies can advance the production of compounds like N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide, which are relevant in medicinal chemistry and drug design (Bhoi et al., 2016).

Anti-Cancer Activity of Heterocyclic Compounds

Research by Liu et al. (2019) on ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a compound with structural similarities to N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide, shows significant anti-gastric cancer activity. This study points to the potential of benzamide derivatives in developing new cancer therapies (Liu et al., 2019).

Future Directions

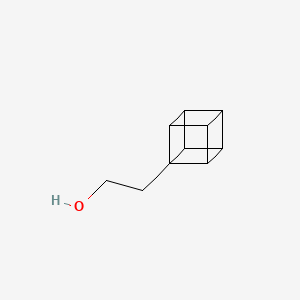

The future directions for the study of “N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide” could involve further exploration of its pharmacological properties. For instance, it could be tested for cytotoxicity against human cancer cell lines . Additionally, molecular docking studies could be conducted to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name |

N-(6-ethyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S/c1-2-15-5-10-19-20(12-15)30-22(24-19)25(14-16-4-3-11-23-13-16)21(27)17-6-8-18(9-7-17)26(28)29/h3-13H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFUSMHAHCMCIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Prop-2-enoyl)-3,7,15-triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one](/img/structure/B2963229.png)

![Ethyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2963230.png)

![Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2963232.png)

![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2963233.png)

![2-[(4-Chlorophenyl)methyl]-4-(prop-2-enylthio)quinazoline](/img/structure/B2963235.png)